molecular formula C20H19N3O3S B3005536 (E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(p-tolyl)ethenesulfonamide CAS No. 2035021-89-5

(E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(p-tolyl)ethenesulfonamide

Cat. No.: B3005536
CAS No.: 2035021-89-5
M. Wt: 381.45
InChI Key: MSHJWJSABVMNGM-BUHFOSPRSA-N
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Description

The compound "(E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(p-tolyl)ethenesulfonamide" features a pyridazinone core (1-methyl-6-oxo-1,6-dihydropyridazin-3-yl) linked via a phenyl group to an ethenesulfonamide moiety substituted with a p-tolyl ring. The pyridazinone ring contributes hydrogen-bonding capabilities and conformational rigidity, which may enhance target binding . Analytical techniques such as ¹H-NMR and X-ray crystallography (via tools like SHELXT and WinGX) are critical for confirming its stereochemistry and purity .

Properties

IUPAC Name

(E)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-15-7-9-16(10-8-15)13-14-27(25,26)22-19-6-4-3-5-17(19)18-11-12-20(24)23(2)21-18/h3-14,22H,1-2H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHJWJSABVMNGM-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(p-tolyl)ethenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyridazinone ring , which is known for its biological activity.
  • An ethenesulfonamide moiety , contributing to its solubility and reactivity.
  • A p-tolyl group , which may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation and survival.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptor sites, influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

Anticancer Activity

Recent studies have evaluated the anticancer properties of the compound against various cancer cell lines. Notably:

  • Cell Lines Tested : The compound has been tested against MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines.
  • Results : It demonstrated significant cytotoxicity, with IC50 values indicating potent activity compared to standard chemotherapeutic agents like gefitinib. The compound showed a synergistic effect when combined with other treatments, suggesting potential for combination therapies .

Antimicrobial Properties

In addition to anticancer effects, the compound has been assessed for antimicrobial activity:

  • Pathogens Tested : Various bacterial strains were evaluated.
  • Findings : The compound exhibited notable inhibitory effects on bacterial growth, indicating potential as an antimicrobial agent .

Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/EffectReference
AnticancerMCF-7IC50 = 15 µM
AnticancerMDA-MB-468IC50 = 10 µM
AntimicrobialE. coliInhibition Zone = 15 mm

Case Study 1: Anticancer Efficacy

A study conducted on the MDA-MB-468 cell line revealed that this compound not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. This suggests that the compound may serve as a lead candidate for developing novel anticancer therapies targeting triple-negative breast cancer.

Case Study 2: Synergistic Effects with Chemotherapy

In combination therapy studies, this compound was shown to enhance the efficacy of gefitinib in resistant cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound may exhibit antiproliferative effects against various cancer cell lines. It is designed as an analogue of combretastatin A-4, a well-established anti-cancer agent. Studies suggest that compounds similar to this one can inhibit tubulin polymerization, disrupting mitosis in cancer cells and inducing apoptosis.

Case Study:
In vitro studies have demonstrated that modifications to the pyridazine structure can significantly enhance biological potency. For instance, derivatives of this compound have shown improved activity compared to their parent structures, suggesting that further structural optimization could yield more effective anticancer agents.

Antimicrobial Properties

The compound's heterocyclic structure may confer antimicrobial activity . The presence of nitrogen and oxygen in the molecular framework enhances its interaction with biological targets, potentially leading to effective antimicrobial agents.

Case Study:
Compounds containing similar structures have been evaluated for their ability to inhibit microbial growth. Preliminary data indicate that modifications in substituents can lead to varying degrees of antimicrobial efficacy, warranting further investigation into structure-activity relationships (SAR).

Synthesis and Derivative Development

The synthesis of (E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(p-tolyl)ethenesulfonamide typically involves several key steps:

  • Formation of the Pyridazine Ring: Utilizing hydrazones and other nitrogen-containing precursors.
  • Coupling Reactions: Combining the pyridazine derivative with p-tolyl and sulfonamide components.
  • Purification: Employing techniques such as recrystallization or chromatography to obtain pure products.

These synthetic pathways allow for the generation of diverse analogs by varying substituents on the aromatic rings or altering the pyridazine structure, which can be crucial for enhancing biological activity.

Comparison with Similar Compounds

Structural Differences and Implications

The compound’s closest structural analogs are acetamide derivatives from a 2018 European patent (EP 3 348 550A1), such as:

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Key Structural Comparisons:

Feature Target Compound Patent Analogs
Core Heterocycle Pyridazinone Benzothiazole
Linker Group Sulfonamide Acetamide
Aromatic Substitution p-Tolyl (methylphenyl) Varied (e.g., methoxyphenyl, trifluoromethyl)
Molecular Weight ~413 g/mol (estimated) ~340–400 g/mol (estimated)

Functional Implications:

  • Linkers : Sulfonamides (pKa ~10–11) are more acidic than acetamides (pKa ~15–17), which may influence solubility and bioavailability .
  • Substituents : The p-tolyl group in the target compound enhances hydrophobicity, while methoxy/trifluoromethyl groups in analogs modulate electronic effects and metabolic stability.

Pharmacological and Physicochemical Properties

While specific activity data for the target compound is unavailable in the provided evidence, general trends can be inferred:

  • Binding Affinity : Sulfonamides often exhibit stronger interactions with polar enzyme active sites compared to acetamides.
  • Solubility: The pyridazinone core may reduce solubility in nonpolar solvents relative to benzothiazole-based analogs.
  • Synthetic Accessibility: Benzothiazole derivatives are typically easier to functionalize due to established synthetic routes, whereas pyridazinones require specialized cyclization conditions .

Analytical Characterization

Both the target compound and its analogs rely on advanced analytical methods:

  • ¹H-NMR : Used to confirm regiochemistry and purity, as demonstrated in fecal metabolite studies .
  • X-ray Crystallography : Tools like SHELXT and WinGX enable precise determination of crystal packing and stereochemistry, critical for patenting and structure-activity relationship (SAR) studies .

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